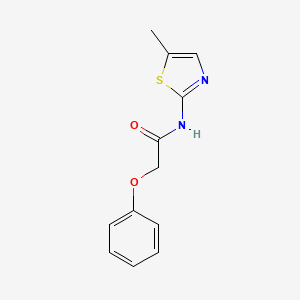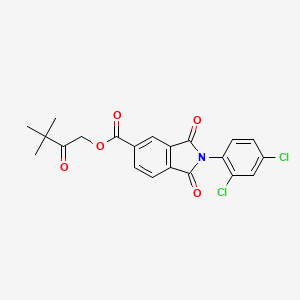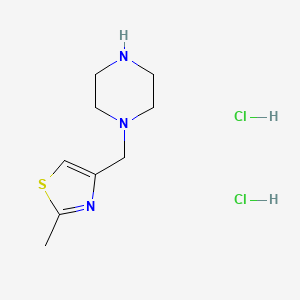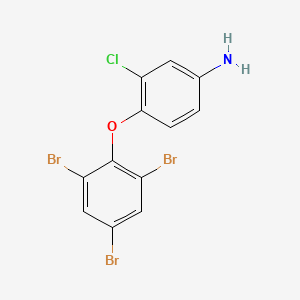
N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is of interest due to its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide. This intermediate is then reacted with phenol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . The compound may also interact with bacterial DNA gyrase, leading to the inhibition of bacterial replication .
Comparison with Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide can be compared with other thiazole derivatives such as:
N-(5-methyl-1,3-thiazol-2-yl)benzamide: This compound has similar biological activities but differs in its chemical structure and specific applications.
2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide: This intermediate is used in the synthesis of various thiazole derivatives and has distinct reactivity compared to the final product.
1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol: This compound is synthesized via a different route and has unique biological activities.
This compound stands out due to its specific combination of a thiazole ring and a phenoxyacetamide group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-9-7-13-12(17-9)14-11(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
RQYMOHHUJIALMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(phenylcarbamothioyl)-2-[4-(propan-2-yloxy)phenyl]acetamide](/img/structure/B12477038.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12477049.png)




![2-chloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477091.png)
![N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide](/img/structure/B12477094.png)
![Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12477099.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-](/img/structure/B12477100.png)
![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B12477104.png)
![(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine](/img/structure/B12477109.png)
![5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B12477117.png)
![1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477118.png)
